molecular formula C9H15FO3 B1445835 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid CAS No. 1566668-42-5

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid

Cat. No. B1445835
CAS RN: 1566668-42-5
M. Wt: 190.21 g/mol
InChI Key: FEYMORGLFBIPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid (FMCHA) is an organic compound that has a wide range of applications in both scientific research and in industrial processes. It is a fluoroalkylcarboxylic acid that is used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1. Reagent in Fluorofunctionalization

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid may have applications similar to other fluorine-containing reagents. For instance, 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is an effective reagent for introducing a fluorine atom into organic molecules, facilitating the quantitative and regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts when treated with phenyl-substituted alkenes in the presence of specific solvents (Stavber et al., 1995).

2. Structural Analysis

Compounds with structures similar to this compound, like ortho-fluorophenylglycine, exhibit distinct planar structures and engage in specific intermolecular interactions, crucial for crystallography and material science applications (Burns & Hagaman, 1993).

3. Fluorophore Development

Compounds with fluoro and methoxy groups, such as 6-Methoxy-4-quinolone, have been developed as novel fluorophores with strong fluorescence across a wide pH range, making them useful for biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).

4. Synthesis of Fluorinated Compounds

The compound serves as a building block in the synthesis of various fluorinated heterocyclic compounds, indicating its potential in the creation of diverse organic molecules with specific properties (Shi et al., 1996).

5. High-Performance Liquid Chromatography (HPLC)

It's possible that derivatives of this compound can act as fluorogenic labeling reagents for HPLC, enhancing the detection of biologically important thiols, as seen with similar compounds (Gatti et al., 1990).

6. Photodecarboxylation Studies

Derivatives like methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, which bear structural resemblance, are used in photodecarboxylation studies, indicating potential applications in photochemistry and materials science (Shigemoto et al., 2021).

Mechanism of Action

Indole is a heterocyclic compound containing a benzene ring fused to a pyrrole ring. It has diverse biological and clinical applications due to its broad-spectrum activities . Now, let’s focus on our specific compound.

Result of Action:

The molecular and cellular effects remain speculative. Indole derivatives often exhibit diverse activities, such as antiviral, anti-inflammatory, and antioxidant effects . Our compound might similarly influence cellular processes.

properties

IUPAC Name

2-fluoro-2-(4-methoxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYMORGLFBIPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 2
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 3
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 4
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 5
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 6
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid

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